5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione
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Overview
Description
5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione: is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a triazine ring (a six-membered ring containing three nitrogen atoms) fused with a thione (sulfur) group.
Preparation Methods
Synthetic Routes:
Iodine-Mediated Glycosylation: Interestingly, a related compound, , has been described as an accessible and stable thiophile that can activate p-tolyl thioglycoside donors at room temperature.
Schreiner’s Thiourea Catalysts: Although not directly related to our compound, the 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts, including (thio)urea-based catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: Due to its unique structure, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidative conditions might involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: Without experimental data, we can’t pinpoint exact products. exploring potential glycosylation products (similar to the related compound) could be intriguing.
Scientific Research Applications
Biology: Studying its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Considering its use as a building block for novel materials.
Mechanism of Action
Targets: We’d need further research, but potential molecular targets could include enzymes, receptors, or cellular pathways.
Pathways: Understanding how this compound affects biological processes would require detailed studies.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other triazine derivatives would be valuable.
Similar Compounds: Unfortunately, I don’t have a specific list of similar compounds for direct comparison.
Properties
Molecular Formula |
C14H18F3N3S |
---|---|
Molecular Weight |
317.38 g/mol |
IUPAC Name |
5-butan-2-yl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H18F3N3S/c1-3-10(2)19-8-18-13(21)20(9-19)12-6-4-5-11(7-12)14(15,16)17/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) |
InChI Key |
IEVNXCJTYBODQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CNC(=S)N(C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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